Cas no 1250562-06-1 (5-Thiazolemethanamine, N,4-dimethyl-2-propyl-)

5-Thiazolemethanamine, N,4-dimethyl-2-propyl- structure
1250562-06-1 structure
Product name:5-Thiazolemethanamine, N,4-dimethyl-2-propyl-
CAS No:1250562-06-1
MF:C9H16N2S
Molecular Weight:184.301740646362
CID:5843206
PubChem ID:62402846

5-Thiazolemethanamine, N,4-dimethyl-2-propyl- 化学的及び物理的性質

名前と識別子

    • 5-Thiazolemethanamine, N,4-dimethyl-2-propyl-
    • N-Methyl-1-(4-methyl-2-propylthiazol-5-yl)methanamine
    • EN300-4205280
    • CS-0248977
    • AKOS011690550
    • Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
    • 1250562-06-1
    • インチ: 1S/C9H16N2S/c1-4-5-9-11-7(2)8(12-9)6-10-3/h10H,4-6H2,1-3H3
    • InChIKey: JYHFYPHSPOGSBL-UHFFFAOYSA-N
    • SMILES: S1C(CNC)=C(C)N=C1CCC

計算された属性

  • 精确分子量: 184.10341969g/mol
  • 同位素质量: 184.10341969g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 53.2Ų

じっけんとくせい

  • 密度みつど: 1.027±0.06 g/cm3(Predicted)
  • Boiling Point: 265.9±25.0 °C(Predicted)
  • 酸度系数(pKa): 8.71±0.10(Predicted)

5-Thiazolemethanamine, N,4-dimethyl-2-propyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4205280-5.0g
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95.0%
5.0g
$3562.0 2025-03-15
Enamine
EN300-4205280-0.25g
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95.0%
0.25g
$607.0 2025-03-15
Aaron
AR028AMY-2.5g
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95%
2.5g
$3336.00 2025-02-15
1PlusChem
1P028AEM-500mg
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95%
500mg
$1248.00 2024-07-10
Aaron
AR028AMY-500mg
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95%
500mg
$1344.00 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319647-500mg
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 98%
500mg
¥25866.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319647-250mg
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 98%
250mg
¥15290.00 2024-08-09
Enamine
EN300-4205280-10.0g
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95.0%
10.0g
$5283.0 2025-03-15
Enamine
EN300-4205280-1.0g
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95.0%
1.0g
$1229.0 2025-03-15
Enamine
EN300-4205280-0.5g
methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
1250562-06-1 95.0%
0.5g
$959.0 2025-03-15

5-Thiazolemethanamine, N,4-dimethyl-2-propyl- 関連文献

5-Thiazolemethanamine, N,4-dimethyl-2-propyl-に関する追加情報

Introduction to 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- (CAS No: 1250562-06-1)

5-Thiazolemethanamine, N,4-dimethyl-2-propyl- is a heterocyclic organic compound characterized by a thiazole core substituted with various alkyl and amino groups. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1250562-06-1, has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activities. The thiazole ring, a sulfur-containing heterocycle, is well-known for its presence in numerous bioactive molecules, making this derivative a promising candidate for further investigation.

The molecular structure of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with substituents at the 2-position (propyl group), 4-position (methyl group), and N-position (methyl group). This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of multiple alkyl groups enhances the lipophilicity of the compound, potentially facilitating its absorption and distribution within biological systems.

In recent years, there has been a growing interest in thiazole derivatives as pharmacological agents due to their diverse biological activities. Studies have demonstrated that thiazole-based compounds exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural features of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl-, particularly the combination of alkyl substitutions and the thiazole core, make it an intriguing scaffold for drug discovery. Researchers have been exploring modifications to this core structure to optimize its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- is its potential as a lead compound for the development of novel therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, meaning it has been successfully incorporated into many drugs approved for human use. For instance, thiazole derivatives are found in antibiotics like cefalothin and in antifungal agents such as fluconazole. The structural motif of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- shares similarities with these established therapeutics, suggesting that it may also exhibit valuable biological functions.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques can rapidly assess the binding affinity of compounds like 5-Thiazolemethanamine, N,4-dimethyl-2-propyl-, to target proteins using molecular docking simulations. These methods have been employed to identify promising hits for further experimental validation. Preliminary computational studies suggest that this compound may interact with enzymes or receptors involved in critical biological pathways.

The synthesis of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within the thiazole framework.

In vitro studies have begun to explore the biological activity of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl-. Initial assays have shown modest activity against certain bacterial strains and enzymes associated with inflammation. These findings are encouraging but require further validation through more comprehensive testing panels. The compound's interaction with biological targets will be a key focus of future research efforts aimed at elucidating its mechanism of action.

The potential applications of 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- extend beyond traditional antibiotic or anti-inflammatory uses. Researchers are investigating its role in modulating immune responses and preventing chronic diseases characterized by inflammation or oxidative stress. The thiazole core's ability to engage with various biological systems makes it a versatile building block for designing molecules with tailored properties.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic strategies. Compounds like 5-Thiazolemethanamine, N,4-dimethyl-2-propyl-, with their unique structural features and potential biological activities, represent a valuable resource for drug discovery programs. Collaborative efforts between synthetic chemists and biologists are essential for translating these promising leads into effective treatments for patients worldwide.

The future directions for research on 5-Thiazolemethanamine, N,4-dimethyl-2-propyl- include exploring its pharmacokinetic profile through preclinical studies in animal models. Understanding how the compound is absorbed、distributed、metabolized,and excreted (ADME) will provide critical insights into its suitability for clinical development. Additionally,investigators are examining whether structural analogs derived from this scaffold can enhance potency or reduce side effects compared to the parent compound.

The significance of heterocyclic compounds like 5-Thiazolemethanamine,N,4-dimethyl-2-propyl- cannot be overstated。They form the backbone of many drugs used today,and their continued exploration holds immense therapeutic promise。With ongoing advancements in synthetic chemistry、computational biology,and high-throughput screening technologies,the journey from laboratory discovery to clinical application is becoming increasingly streamlined。This compound exemplifies how targeted molecular design can yield novel entities with potential benefits across multiple therapeutic areas。

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